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Introduction

Sorting Nexin 4 (SNX4) and Sorting Nexin 7 (SNX7) are members of the sorting nexin (SNX)

family, characterized by the presence of a Phox (PX) domain that binds to phosphoinositides,

targeting them to endosomal membranes.[1] Both proteins are involved in regulating

intracellular trafficking pathways.[2][3] SNX4 is implicated in the recycling of receptors like the

transferrin receptor and plays a role in autophagosome assembly by regulating ATG9A

trafficking.[2][4][5] SNX7 is also involved in endocytic recycling and the regulation of autophagy.

[6][7]

SNX4 and SNX7 can form a functional heterodimer.[3][8] This SNX4-SNX7 complex is

specifically required for efficient autophagosome assembly, where it helps coordinate the

trafficking of ATG9A to establish productive assembly sites.[5][8][9] Given their cooperative

function on endosomal membranes, directly visualizing their interaction in situ is crucial for

understanding the spatial and temporal regulation of these trafficking events.

The Proximity Ligation Assay (PLA) is a powerful technique for detecting endogenous protein-

protein interactions within fixed cells and tissues.[10][11] It offers high sensitivity and specificity,

providing single-molecule resolution of interaction events, which appear as distinct fluorescent

spots. The assay relies on specific primary antibodies for the two proteins of interest.

Secondary antibodies, each conjugated to a unique oligonucleotide (a PLA probe), bind to the

primary antibodies. When the proteins are in close proximity (less than 40 nm), these

oligonucleotides can be ligated to form a circular DNA template, which is then amplified via
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rolling circle amplification (RCA), generating a signal that can be visualized by fluorescence

microscopy.[12][13]

This document provides a detailed protocol for using PLA to detect and quantify the interaction

between SNX7 and SNX4 in cultured mammalian cells.

Principle of the Assay

The in situ PLA method is based on the detection of two proteins in close proximity.

Binding: Two primary antibodies raised in different species (e.g., rabbit and mouse)

recognize SNX7 and SNX4.

Hybridization: Species-specific secondary antibodies, each linked to a unique oligonucleotide

(PLA probes PLUS and MINUS), bind to the primary antibodies.

Ligation: If SNX7 and SNX4 are interacting (<40 nm proximity), the oligonucleotides on the

PLA probes are close enough to be joined into a closed DNA circle by a ligase.[13]

Amplification: A DNA polymerase amplifies the circular DNA template through rolling circle

amplification (RCA), creating a long, concatemeric DNA product.

Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a

bright, localized fluorescent spot that can be detected with a standard fluorescence

microscope. Each spot represents a single interaction event.

Experimental Protocols
This protocol is adapted from standard Duolink® PLA methodologies and should be optimized

for the specific cell line and antibodies used.

Required Materials

Cells: Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa) cultured on sterile glass

coverslips.

Primary Antibodies:
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Anti-SNX7 antibody (e.g., rabbit polyclonal)

Anti-SNX4 antibody (e.g., mouse monoclonal)

Note: Antibodies must be raised in different species and validated for specificity.

PLA Reagents: Duolink® In Situ PLA Kit (e.g., Duolink® In Situ Red Starter Kit

Mouse/Rabbit). This kit typically includes:

PLA probes (anti-rabbit PLUS, anti-mouse MINUS)

Blocking Solution

Antibody Diluent

Ligation buffer and Ligase

Amplification buffer and Polymerase

Detection Reagent (fluorescently labeled oligonucleotides)

Wash Buffers A and B

Mounting Medium with DAPI

General Reagents:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

High-purity water

Equipment:

Humidified chamber
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37°C incubator

Fluorescence microscope with appropriate filters

Staining jars

Protocol Steps

Day 1: Cell Seeding, Fixation, and Permeabilization

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that

will result in 50-70% confluency the next day.

Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by

adding 4% PFA and incubating for 15 minutes at room temperature.[13]

Washing: Aspirate the PFA and wash the cells 2 x 5 minutes with PBS.

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room

temperature to permeabilize the cells.[13]

Washing: Wash the cells 2 x 5 minutes with PBS.

Day 2: PLA Procedure

Blocking: Aspirate the PBS and add Duolink® Blocking Solution to cover the coverslip.

Incubate in a pre-warmed humidified chamber for 60 minutes at 37°C.

Primary Antibody Incubation: Tap off the blocking solution. Add the primary antibodies (anti-

SNX7 and anti-SNX4) diluted in Duolink® Antibody Diluent. Incubate overnight at 4°C in a

humidified chamber. Note: The optimal antibody concentration must be determined

empirically.

Negative Controls: Prepare coverslips with only one primary antibody (anti-SNX7 or anti-

SNX4) or no primary antibodies to control for non-specific signals.

Day 3: Ligation, Amplification, and Imaging
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Washing: Tap off the primary antibody solution. Wash the coverslips 2 x 5 minutes with 1x

Wash Buffer A at room temperature with gentle agitation.[13]

PLA Probe Incubation: Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in

Antibody Diluent. Add the probe solution to the coverslips and incubate in a humidified

chamber for 60 minutes at 37°C.

Washing: Wash the coverslips 2 x 5 minutes with 1x Wash Buffer A.

Ligation: Prepare the Ligation mix by diluting the Ligase 1:40 into the Ligation buffer. Add the

mix to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.[14]

Washing: Wash the coverslips 2 x 2 minutes with 1x Wash Buffer A.

Amplification: Prepare the Amplification mix by diluting the Polymerase 1:80 into the

Amplification buffer. Add the mix to the coverslips and incubate for 100 minutes at 37°C in a

humidified chamber. Keep this step in the dark to protect the fluorophores.

Final Washes: Remove the coverslips and wash 2 x 10 minutes with 1x Wash Buffer B.

Perform a final quick wash (1 minute) with 0.01x Wash Buffer B.[14]

Mounting: Tap off excess wash buffer. Mount the coverslips onto glass slides using a minimal

amount of Duolink® Mounting Medium with DAPI.[15]

Imaging: Allow the slides to set for 15-30 minutes at room temperature in the dark. Image

using a fluorescence microscope. Acquire images using appropriate filters for the chosen

fluorophore (e.g., Texas Red) and DAPI.

Data Analysis and Presentation

PLA signals appear as distinct puncta. The interaction can be quantified by counting the

number of PLA signals per cell.

Acquire Z-stack images for each field of view.

Use image analysis software (e.g., ImageJ with the BlobFinder plugin, or CellProfiler) to

count the number of nuclei (DAPI channel) and the number of PLA signals (fluorophore
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channel).

Calculate the average number of PLA signals per cell for each experimental condition.

Present the data in a table, including mean values, standard deviation (SD), and statistical

analysis (e.g., t-test or ANOVA).

Hypothetical Quantitative Data
The following table represents hypothetical data from a PLA experiment designed to test the

effect of a hypothetical autophagy-inducing compound (Compound X) on the SNX7-SNX4

interaction.

Condition Treatment
Average PLA
Signals/Cell

Standard
Deviation

p-value (vs.
Control)

Experimental
Untreated

Control
15.2 4.1 -

Compound X (10

µM)
28.5 6.3 < 0.01

Negative

Controls
Anti-SNX7 only 1.1 0.8 < 0.001

Anti-SNX4 only 0.9 0.6 < 0.001

No Primary

Antibodies
0.5 0.4 < 0.001

Table 1: Hypothetical quantification of SNX7-SNX4 interaction via PLA. Data represent the

mean number of PLA signals per cell from three independent experiments (n=50 cells per

experiment). Statistical significance was determined using a two-tailed Student's t-test.
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1. Cell Seeding & Culture

2. Fixation & Permeabilization
(PFA, Triton X-100)

3. Blocking
(60 min, 37°C)

4. Primary Antibody Incubation
(Anti-SNX7 & Anti-SNX4, 4°C O/N)

5. PLA Probe Incubation
(PLUS & MINUS probes, 60 min, 37°C)

6. Ligation
(30 min, 37°C)

7. Amplification (RCA)
(100 min, 37°C)

8. Washing & Mounting
(DAPI stain)

9. Fluorescence Microscopy

10. Image Analysis
(Quantify signals per cell)

Click to download full resolution via product page

Caption: Workflow of the Proximity Ligation Assay (PLA) for protein interaction analysis.
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Caption: Diagram of PLA principle for detecting the SNX4-SNX7 interaction on an endosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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